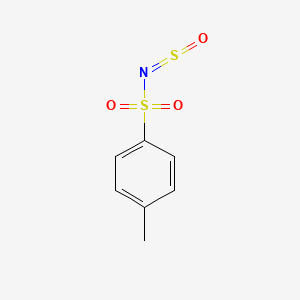
N-Etilcarbazol-3-carbaldehído difenilhidrazona
Descripción general
Descripción
N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone: is a chemical compound with the molecular formula C₂₇H₂₃N₃ . It is a derivative of carbazole, an aromatic heterocyclic organic compound.
Aplicaciones Científicas De Investigación
N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone typically involves the reaction of N-ethylcarbazole-3-carbaldehyde with diphenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Mecanismo De Acción
The mechanism of action of N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- 9-Ethylcarbazole-3-carbaldehyde diphenylhydrazone
- N-Ethylcarbazole-3-aldehyde N,N-diphenylhydrazone
Uniqueness: N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
73276-70-7 |
|---|---|
Fórmula molecular |
C27H23N3 |
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-N-phenylaniline |
InChI |
InChI=1S/C27H23N3/c1-2-29-26-16-10-9-15-24(26)25-19-21(17-18-27(25)29)20-28-30(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-20H,2H2,1H3/b28-20- |
Clave InChI |
CEAPHJPESODIQL-RRAHZORUSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)C=NN(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C51 |
SMILES isomérico |
CCN1C2=C(C=C(C=C2)/C=N\N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C51 |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C=NN(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C51 |
Key on ui other cas no. |
73276-70-7 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene](/img/structure/B1583445.png)


